molecular formula C12H10NO5P B160774 4-Nitrophenyl hydrogen phenylphosphonate CAS No. 57072-35-2

4-Nitrophenyl hydrogen phenylphosphonate

Cat. No.: B160774
CAS No.: 57072-35-2
M. Wt: 279.18 g/mol
InChI Key: NRGZTHQFAQCJCQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl hydrogen phenylphosphonate is an organic compound with the molecular formula C12H10NO5P. It is a derivative of phenylphosphonic acid, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its role as a substrate for 5’-nucleotide phosphodiesterases, making it significant in biochemical research .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl hydrogen phenylphosphonate is the 5’-Nucleotide Phosphodiesterase . This enzyme plays a crucial role in cellular functions by regulating the levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound interacts with its target, the 5’-Nucleotide Phosphodiesterase, by serving as a substrate . The compound’s interaction with the enzyme leads to its hydrolysis, a process that is facilitated by the enzyme’s catalytic activity .

Biochemical Pathways

The hydrolysis of this compound by 5’-Nucleotide Phosphodiesterase affects the levels of cyclic nucleotides within the cell . These cyclic nucleotides are involved in various biochemical pathways, including those responsible for cellular signal transduction. The downstream effects of these pathways can influence a wide range of cellular processes, from gene expression to cell proliferation.

Pharmacokinetics

The compound’s solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability.

Result of Action

The hydrolysis of this compound by 5’-Nucleotide Phosphodiesterase results in the production of cyclic nucleotides . These cyclic nucleotides act as secondary messengers within cells, influencing a variety of cellular processes. The exact molecular and cellular effects of this action would depend on the specific cellular context and the pathways that are activated as a result.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or enzymes in the environment could potentially interfere with the compound’s interaction with its target, the 5’-Nucleotide Phosphodiesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl hydrogen phenylphosphonate typically involves the esterification of phenylphosphonic acid with 4-nitrophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phenylphosphonic acid, 4-nitrophenol, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl hydrogen phenylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzyme Substrate

4-Nitrophenyl hydrogen phenylphosphonate serves as a substrate for 5'-nucleotide phosphodiesterases . It is preferred over other substrates due to its higher reactivity and specificity, making it an essential tool in studying enzyme kinetics and mechanisms .

Activity-Based Probes (ABPs)

The compound is utilized as an activity-based probe in biochemical research. Its ability to inhibit specific enzymes allows researchers to investigate enzyme functions and interactions within biological systems. This application is particularly relevant in studying serine hydrolases, which play crucial roles in various metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an antiviral and anticancer agent. Its phosphonate structure enables it to mimic natural substrates, facilitating interactions with biological targets such as nucleic acids and proteins . This property is particularly valuable in drug design, where understanding the interaction between drugs and their targets is critical.

Case Study 1: Phosphodiesterase Inhibition

A study demonstrated that this compound effectively inhibits 5'-nucleotide phosphodiesterases, leading to increased levels of cyclic nucleotides in cellular assays. The compound's inhibition was quantified using spectrophotometric methods, revealing IC50 values that indicate its potency compared to other known inhibitors .

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of phosphonates found that derivatives of this compound exhibited significant activity against herpes simplex virus (HSV). The mechanism was linked to the inhibition of viral replication through interference with nucleotide metabolism .

Data Tables

Application AreaSpecific UseReference
Enzyme Substrate5'-nucleotide phosphodiesterases
Activity-Based ProbesInhibition studies on serine hydrolases
Medicinal ChemistryAntiviral and anticancer potential

Comparison with Similar Compounds

  • Bis(4-nitrophenyl) phosphate
  • 4-Nitrophenyl phosphate
  • Phenylphosphonic acid

Comparison: 4-Nitrophenyl hydrogen phenylphosphonate is unique due to its specific structure, which combines a phenylphosphonic acid moiety with a 4-nitrophenyl group. This structure imparts distinct chemical properties, such as its stability and reactivity under various conditions. Compared to bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphate, it offers a different reactivity profile, making it suitable for specific biochemical applications .

Biological Activity

4-Nitrophenyl hydrogen phenylphosphonate (NPPP) is an organophosphorus compound recognized for its significant biological activity, particularly as a substrate for 5'-nucleotide phosphodiesterases. This article delves into the compound's biological mechanisms, its applications in research, and relevant findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10NO5P. Its structure features a phosphorus atom bonded to four oxygen atoms, with one oxygen part of a nitro group attached to a phenyl ring. This configuration not only contributes to its stability but also enhances its reactivity in biochemical assays.

Target Enzyme: The primary target of NPPP is the 5'-nucleotide phosphodiesterase . This enzyme plays a crucial role in the hydrolysis of phosphodiester bonds in nucleotides, which is vital for various biological processes, including RNA and DNA degradation.

Mode of Action: NPPP acts as a substrate for 5'-nucleotide phosphodiesterases, leading to the release of a colored nitrophenolate ion upon cleavage of the P-O bond. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity effectively.

Applications in Research

NPPP is extensively utilized in biochemical research for several reasons:

  • Enzyme Kinetics Studies: It facilitates investigations into enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates.
  • Model Compound: NPPP serves as a model compound to explore enzyme-substrate interactions, particularly in studies focused on nucleotidase activities.
  • Diagnostic Assays: The compound's properties make it valuable in developing diagnostic assays targeting phosphodiesterase enzymes.

Case Study: Enzymatic Activity Measurement

A study demonstrated that NPPP could be used effectively to measure the activity of 5'-nucleotide phosphodiesterases. The hydrolysis reaction was monitored by measuring the increase in absorbance at specific wavelengths corresponding to the nitrophenolate ion. This method provided a reliable means to assess enzyme kinetics across different conditions and inhibitors.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundOrganophosphateSubstrate for 5'-nucleotide phosphodiesterases
Bis(4-nitrophenyl) phosphateOrganophosphateSimilar substrate activity
4-Nitrophenyl phosphateOrganophosphateLess favorable as a substrate
Phenylphosphonic acidOrganophosphonic acidNo significant enzymatic activity

The comparison highlights NPPP's unique structural features that enhance its suitability as a substrate compared to other similar compounds.

Pharmacokinetics and Toxicology

While NPPP is primarily used in research contexts, understanding its pharmacokinetic properties is essential for evaluating its safety and efficacy:

Properties

IUPAC Name

(4-nitrophenoxy)-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGZTHQFAQCJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205683
Record name O-4-Nitrophenyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57072-35-2
Record name O-4-Nitrophenyl phenylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-4-Nitrophenyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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